molecular formula C8H4O3<br>C6H4(CO)2O<br>C8H4O3 B115101 Phthalic anhydride CAS No. 85-44-9

Phthalic anhydride

Cat. No. B115101
Key on ui cas rn: 85-44-9
M. Wt: 148.11 g/mol
InChI Key: LGRFSURHDFAFJT-UHFFFAOYSA-N
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Patent
US05003103

Procedure details

Decarboxylation is not always a predictable reaction. For example, A. S. Sultanov, J. Gen. Chem. (USSR) 16 1835 (1946) as abstracted in CA 41:6223(e) discloses that salicylic acid may be decarboxylated by autoclaving the acid in the presence of copper bronze and benzene at 170° C. The acid alone decarboxylates at 205° C., while in the presence of aniline decarboxylation begins at 170° C. In the case of salicylic acid, aniline and copper bronze seem to be equal in catalytic ability. On the other hand, when phthalic acid is heated in aniline at 180° C., decarboxylation does not occur and instead phthalic anhydride is produced. Heating phthalic anhydride with copper bronze in chloroform at 180° C. gave a 22% yield of benzoic acid. Phthalic acid was found to decarboxylate to yield benzoic acid merely by heating in water at 235° C.
[Compound]
Name
6223(e)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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solvent
Reaction Step Two
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Type
reactant
Reaction Step Three
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reactant
Reaction Step Four
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Type
reactant
Reaction Step Five
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0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
copper bronze
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Name
copper bronze
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
C(O)(=O)C1C(=CC=CC=1)O.C1C=CC=CC=1.[C:17]([OH:28])(=[O:27])[C:18]1[C:19](=[CH:23][CH:24]=[CH:25][CH:26]=1)[C:20]([OH:22])=O>NC1C=CC=CC=1.[Cu]>[C:20]1(=[O:22])[O:28][C:17](=[O:27])[C:18]2=[CH:26][CH:25]=[CH:24][CH:23]=[C:19]12

Inputs

Step One
Name
6223(e)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
NC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(C(=O)O)=CC=CC1)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
NC1=CC=CC=C1
Step Seven
Name
copper bronze
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]
Step Eight
Name
copper bronze
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
NC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a predictable reaction
CUSTOM
Type
CUSTOM
Details
at 170° C
CUSTOM
Type
CUSTOM
Details
begins at 170° C

Outcomes

Product
Name
Type
product
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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